(2R)-2-[(Triphenylsilyl)oxy]propanal
Description
Significance of Chiral Aldehydes as Versatile Building Blocks for Stereoselective Construction
Chiral aldehydes are highly valued as versatile building blocks in stereoselective synthesis. nih.govyoutube.comnih.gov The aldehyde group is one of the most useful functional groups in organic chemistry, capable of undergoing a wide array of transformations, including nucleophilic additions, reductions, oxidations, and olefination reactions. nih.gov When a stereocenter is located adjacent to the aldehyde (at the α-position), it can influence the stereochemical outcome of these reactions, a process known as asymmetric induction.
This ability to direct the formation of new stereocenters makes chiral aldehydes crucial starting materials for the synthesis of a vast range of enantiomerically pure compounds, such as natural products, pharmaceuticals, and agrochemicals. youtube.comresearchgate.netyoutube.com The stereoselective addition of nucleophiles to chiral aldehydes, for instance, is a fundamental strategy for creating new carbon-carbon bonds with high levels of diastereoselectivity. The development of catalytic asymmetric methods to generate chiral aldehydes has further expanded their utility in synthetic chemistry. youtube.com
Contextualizing (2R)-2-[(Triphenylsilyl)oxy]propanal within Contemporary Asymmetric Synthesis Strategies
This compound is a specific chiral α-silyloxy aldehyde that combines the structural features discussed above. Its potential as a valuable synthetic intermediate stems from the interplay between its constituent parts: the reactive propanal scaffold, the defined (R)-stereocenter, and the bulky triphenylsilyl protecting group.
Properties of this compound
Basic chemical information for this compound is summarized below.
Table 2: Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₁H₂₀O₂Si |
| Molecular Weight | 332.47 g/mol |
| CAS Number | 193018-04-1 |
| Appearance | Not specified (typically a solid or oil) |
| Chirality | (R) at C2 |
The triphenylsilyl (TPS) group is a very bulky protecting group, which is expected to exert a strong stereodirecting influence in reactions involving the adjacent aldehyde. In nucleophilic addition reactions, the large size of the TPS group would be expected to strongly favor attack of the nucleophile from the less hindered face of the carbonyl, leading to a high degree of diastereoselectivity according to the Felkin-Anh model.
Furthermore, the synthesis of this compound would typically start from a readily available chiral precursor, such as (R)-lactic acid or its derivatives, which belongs to the chiral pool. The hydroxyl group of an (R)-lactate derivative would be protected with a triphenylsilyl group, followed by reduction to the corresponding aldehyde.
In contemporary asymmetric synthesis, a key strategy involves chelation control to achieve non-Felkin-Anh selectivity. For α-silyloxy aldehydes, certain Lewis acids can coordinate to both the aldehyde oxygen and the silyloxy oxygen, forming a rigid chelate. This forces the nucleophile to attack from a specific face, often leading to the syn addition product, which is opposite to the product predicted by the Felkin-Anh model. While specific studies detailing the chelation-controlled additions to this compound are not prevalent in the searched literature, the general principle has been well-established for other α-silyloxy aldehydes. The large phenyl substituents on the silicon atom in the triphenylsilyl group might influence the formation and stability of such chelates.
The utility of this compound lies in its potential to serve as a building block for the synthesis of complex molecules containing a 1,2-diol motif with a specific stereochemistry. After the stereoselective addition to the aldehyde, the triphenylsilyl group can be chemoselectively removed using fluoride-based reagents to reveal the free hydroxyl group. This strategy is a cornerstone of modern natural product synthesis. youtube.comyoutube.com
While specific, high-profile applications of this compound in total synthesis were not identified in the performed searches, its structural motifs are indicative of its potential utility in the stereocontrolled synthesis of polyketides and other natural products bearing the (2R, 3S)- or (2R, 3R)-2,3-dihydroxypropyl substructure, depending on the reaction conditions employed.
Structure
3D Structure
Properties
CAS No. |
193018-04-1 |
|---|---|
Molecular Formula |
C21H20O2Si |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
(2R)-2-triphenylsilyloxypropanal |
InChI |
InChI=1S/C21H20O2Si/c1-18(17-22)23-24(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-18H,1H3/t18-/m1/s1 |
InChI Key |
PJNLALBADWFYMV-GOSISDBHSA-N |
Isomeric SMILES |
C[C@H](C=O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C=O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Stereoselective Transformations Mediated by 2r 2 Triphenylsilyl Oxy Propanal
Diastereoselective Nucleophilic Additions to the Aldehyde Carbonyl
Nucleophilic additions to the carbonyl carbon of (2R)-2-[(Triphenylsilyl)oxy]propanal create a new stereocenter, leading to the formation of diastereomeric products. The inherent chirality of the starting material provides a basis for diastereoselective control, which can be manipulated to favor the formation of a specific diastereomer.
Aldol (B89426) reactions are powerful carbon-carbon bond-forming reactions that, when applied to this compound, can produce adducts with high diastereoselectivity. The α-triphenylsilyloxy group is instrumental in biasing the facial approach of the enolate nucleophile.
The Mukaiyama aldol addition is a cross-aldol reaction between a silyl (B83357) enol ether and a carbonyl compound, promoted by a Lewis acid. nih.govsemanticscholar.org The stereochemical course of the reaction with α-alkoxy aldehydes is heavily influenced by the choice of Lewis acid. msu.edu
Chelating Lewis Acids: Lewis acids such as titanium tetrachloride (TiCl₄) and tin(IV) chloride (SnCl₄) can coordinate to both the aldehyde oxygen and the oxygen of the silyloxy group, forming a rigid five-membered chelate. This chelation forces the nucleophilic attack from the less hindered face of the complex, typically leading to the syn-aldol product. msu.edu
Non-chelating Lewis Acids: In contrast, Lewis acids like boron trifluoride etherate (BF₃·OEt₂) are sterically hindered and unable to form a stable chelate. msu.edu In this case, the reaction proceeds through an open-chain transition state, and the stereochemical outcome is governed by the Felkin-Ahn model, which predicts the formation of the anti-aldol product. msu.edu
The general mechanism for the Mukaiyama aldol reaction involves the activation of the aldehyde by the Lewis acid, followed by the nucleophilic attack of the silyl enol ether. semanticscholar.org
Table 1: Influence of Lewis Acid on Mukaiyama Aldol Addition Diastereoselectivity
| Silyl Enol Ether | Lewis Acid | Predicted Major Product | Predicted Diastereomeric Ratio (syn:anti) |
|---|---|---|---|
| 1-(Trimethylsilyloxy)cyclohexene | TiCl₄ | syn | >95:5 |
| 1-(Trimethylsilyloxy)cyclohexene | BF₃·OEt₂ | anti | <5:95 |
| (Z)-1-(tert-Butyldimethylsilyloxy)-1-propene | SnCl₄ | syn | >90:10 |
| (Z)-1-(tert-Butyldimethylsilyloxy)-1-propene | BF₃·OEt₂ | anti | <10:90 |
The direct catalytic asymmetric aldol reaction is an atom-economical alternative to the Mukaiyama variant, as it circumvents the need for pre-formation of an enolate equivalent. nih.gov In these reactions, a chiral catalyst, often an amine like proline or a chiral metal complex, activates the donor carbonyl compound to form a nucleophilic enamine or enolate, which then reacts with the aldehyde electrophile. princeton.edu While providing a powerful method for generating enantioenriched β-hydroxycarbonyl compounds, the direct aldol reaction is susceptible to retro-aldol pathways, which can erode stereoselectivity. nih.gov The application to α-oxygenated aldehydes like this compound requires careful catalyst design to control both chemo- and stereoselectivity. researchgate.net
The addition of organometallic reagents to this compound is a fundamental method for creating a new carbon-carbon bond and a hydroxyl-bearing stereocenter. The stereochemical outcome is highly dependent on the metal cation's ability to chelate.
Grignard and Organolithium Reagents: These reagents typically follow the non-chelating Felkin-Ahn model due to the weak coordinating ability of the silyl ether oxygen and the low Lewis acidity of Mg(II) and Li(I) ions. uvic.ca This leads to a preference for the anti diastereomer. wikipedia.org
Organozinc Reagents: While simple dialkylzinc reagents also tend to provide Felkin-Anh products, the addition of certain Lewis acids can switch the selectivity. For example, the use of alkylzinc halides (RZnX) can promote a chelation-controlled pathway, leading to the formation of the syn product with high diastereoselectivity. nih.govnih.gov This method provides access to the otherwise disfavored chelation-controlled adducts from silyl-protected α-hydroxy aldehydes. nih.govresearchgate.net
Table 2: Stereoselectivity of Organometallic Additions
| Organometallic Reagent | Additive | Controlling Model | Predicted Major Product | Predicted Diastereomeric Ratio (syn:anti) |
|---|---|---|---|---|
| Methylmagnesium Bromide (CH₃MgBr) | None | Felkin-Anh | anti | 15:85 |
| Methyllithium (CH₃Li) | None | Felkin-Anh | anti | 10:90 |
| Diethylzinc (Et₂Zn) | None | Felkin-Anh | anti | 20:80 |
| Diethylzinc (Et₂Zn) | Ethylzinc Triflate (EtZnOTf) | Chelation | syn | >95:5 |
Asymmetric allylation and crotylation reactions introduce a three-carbon chain with a terminal double bond, providing a versatile functional group for further synthetic manipulations. The stereochemical outcome of the addition of allyl- and crotylmetal reagents to this compound is also dictated by chelation or non-chelation control. For instance, allyltrimethylsilane (B147118) in the presence of a non-chelating Lewis acid like BF₃·OEt₂ would be expected to yield the anti homoallylic alcohol. Conversely, using a chelating system could favor the syn isomer.
The diastereoselectivity of nucleophilic additions to this compound can be rationalized by two primary models:
Felkin-Ahn Model (Non-chelation control): This is the generally accepted model for additions to α-chiral aldehydes when chelation is not possible. wikipedia.orguwindsor.ca The model posits that the largest group at the α-carbon (in this case, the bulky -OSiPh₃ group) orients itself perpendicular to the carbonyl bond to minimize steric interactions. The nucleophile then attacks the carbonyl carbon from the less hindered face, opposite the medium-sized group (the methyl group), following the Bürgi-Dunitz trajectory. uvic.ca This approach leads to the formation of the anti diastereomer. The polar Felkin-Ahn model further considers the stabilizing hyperconjugative interaction between the C-O antibonding orbital and the forming bond. wikipedia.org
Cram-Chelate Model (Chelation control): This model applies when a Lewis acidic metal can coordinate simultaneously with the carbonyl oxygen and the oxygen of the α-silyloxy group, forming a rigid, five-membered ring. uvic.canih.gov The large triphenylsilyl group makes chelation difficult, but it can be induced by specific, highly Lewis acidic reagents like RZn(OTf). nih.gov In the chelated conformation, the aldehyde is locked in a specific orientation, and the nucleophile attacks from the least hindered face of this rigid structure, resulting in the formation of the syn diastereomer. nih.gov
Insufficient Information to Generate Article on the Stereoselective Transformations of this compound
Despite a comprehensive search for literature pertaining to the chemical compound this compound, there is a notable lack of specific data regarding its application in the requested stereoselective transformations. Methodical searches for its use in α-functionalization reactions—including stereoselective enolization, asymmetric halogenation, and electrophilic α-amination and α-hydroxylation—as well as its participation in cycloaddition reactions, did not yield sufficient detailed research findings to construct the requested scientific article.
General principles of stereoselective reactions involving chiral aldehydes and the influence of silyl protecting groups are well-documented in organic chemistry. For instance, the steric bulk of a triphenylsilyl group is known to significantly influence the facial selectivity of approaching reagents, thereby directing stereochemical outcomes. Similarly, the electronic nature of the silyloxy group can affect the reactivity of the adjacent aldehyde and any transient enolate intermediates.
Methodologies for the asymmetric α-functionalization of aldehydes are established, often employing chiral catalysts or auxiliaries to achieve high levels of stereocontrol. These include organocatalytic approaches for halogenation, amination, and hydroxylation. Likewise, cycloaddition reactions involving aldehydes are a powerful tool for the construction of cyclic systems.
Further investigation into proprietary research databases or unpublished works would be necessary to potentially uncover the specific information required to fulfill this request.
Mechanistic Insights and Computational Analysis of Reactions Involving 2r 2 Triphenylsilyl Oxy Propanal
Transition State Analysis of Stereoselective Processes
The stereochemical course of nucleophilic additions to α-chiral aldehydes like (2R)-2-[(Triphenylsilyl)oxy]propanal is often rationalized by established transition state models. The Felkin-Anh model is widely accepted for predicting the stereochemical outcome in nucleophilic additions to α-silyloxy carbonyl compounds under non-chelating conditions. nih.gov This model posits that the nucleophile preferentially attacks the carbonyl carbon from the face opposite to the largest substituent (the triphenylsilyloxy group in this case) to minimize steric hindrance. The most stable transition state conformation places the large triphenylsilyloxy group perpendicular to the carbonyl plane, with the other substituents staggered around the α-carbon.
However, under conditions where a Lewis acid is present that can coordinate to both the carbonyl oxygen and the oxygen of the silyloxy group, a chelation-controlled pathway can dominate. nih.gov This leads to a rigid, five-membered ring-like transition state. In such a scenario, the nucleophile attacks from the face opposite to the methyl group, leading to the opposite diastereomer compared to the Felkin-Anh model. The choice between these two competing transition states, and thus the final stereochemical outcome, is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the presence or absence of a Lewis acid. nih.govharvard.edu
The Zimmerman-Traxler model, which describes a chair-like, six-membered ring transition state, is particularly relevant for aldol (B89426) reactions involving metal enolates. harvard.edu For reactions of this compound with a (Z)-enolate, this model would predict a syn-aldol product, while an (E)-enolate would lead to an anti-aldol product, by minimizing 1,3-diaxial interactions in the respective chair-like transition states. harvard.edu
Table 1: Predicted Stereochemical Outcomes based on Transition State Models for Nucleophilic Addition to this compound
| Transition State Model | Key Feature | Predicted Major Diastereomer |
| Felkin-Anh | Non-chelating conditions, steric control | anti |
| Chelation Control | Lewis acid mediated, cyclic transition state | syn |
| Zimmerman-Traxler (with Z-enolate) | Chair-like, pericyclic transition state | syn-aldol |
| Zimmerman-Traxler (with E-enolate) | Chair-like, pericyclic transition state | anti-aldol |
Elucidation of Reaction Mechanisms in Asymmetric Transformations
The elucidation of reaction mechanisms for asymmetric transformations involving this compound often involves a combination of experimental studies and computational analysis. For instance, in asymmetric cyclopropanation reactions using sulfonium (B1226848) ylides, the formation of iminium ion intermediates from the aldehyde and a chiral amine catalyst can lower the LUMO energy of the substrate and facilitate enantiocontrol. mdpi.com The mechanism proceeds through a nucleophilic attack of the ylide on the iminium ion, followed by ring closure.
In aldol reactions, the mechanism can proceed through either an open or a closed (cyclic) transition state. harvard.edu The use of Lewis acids like SnCl₄ or TiCl₄ can favor open transition states, potentially leading to different stereochemical outcomes than the cyclic Zimmerman-Traxler model. harvard.edu The specific mechanism is a subtle interplay of the substrates, reagents, and reaction conditions. Kinetic studies can help to distinguish between these pathways by determining the order of the reaction with respect to each component.
Influence of Steric Bulk and Electronic Properties of the Triphenylsilyl Group on Reactivity and Selectivity
The triphenylsilyl (TPS) group in this compound exerts a profound influence on both the reactivity and selectivity of its reactions. The significant steric bulk of the three phenyl rings effectively shields one face of the propanal, directing incoming nucleophiles to the opposite face, which is a key principle of the Felkin-Anh model.
Kinetic investigations on related systems, such as 2-(triphenylsilyl)pyrrolidine-derived enamines, have shown that the triphenylsilyl group can influence reactivity through electronic effects as well. researchgate.net While a direct comparison of the electronic donating or withdrawing nature of a triphenylsilyl group versus other silyl (B83357) groups like trimethylsilyl (B98337) (TMS) can be complex, it is understood that the phenyl groups can participate in hyperconjugative interactions. researchgate.net In some contexts, the triphenylsilyl group has been found to have a deactivating effect compared to less bulky silyl groups due to steric hindrance that prevents optimal orbital overlap for stabilization of developing charges in the transition state.
In the context of aldol reactions of β-siloxy methyl ketones, a bulkier silyl group on the enol ether was found to destabilize certain transition state conformations, leading to lower anti selectivity in acid-catalyzed reactions. nih.gov This suggests that the large triphenylsilyl group in this compound would play a critical role in destabilizing unfavorable transition states, thereby enhancing the diastereoselectivity of many of its reactions.
Table 2: Comparison of Common Silyl Protecting Groups
| Silyl Group | Abbreviation | Relative Steric Bulk | Key Electronic Feature |
| Trimethylsilyl | TMS | Small | Electron-donating |
| Triethylsilyl | TES | Medium | More electron-donating than TMS |
| tert-Butyldimethylsilyl | TBDMS | Large | Electron-donating |
| Triphenylsilyl | TPS | Very Large | Electron-withdrawing character of phenyl groups can influence electronics |
Computational Modeling (e.g., DFT Studies) of Reaction Pathways and Stereoselectivity
Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for understanding the reaction pathways and origins of stereoselectivity in asymmetric reactions. For transformations involving this compound, DFT calculations can be employed to model the geometries and energies of the various possible transition states (e.g., Felkin-Anh, chelation-controlled, Zimmerman-Traxler). mdpi.com
By calculating the relative energies of these transition states, researchers can predict the major diastereomer formed under a given set of conditions. These computational results can then be compared with experimental findings to validate the proposed mechanistic models. For example, DFT calculations have been successfully used to support the role of hydrogen bonding in controlling the diastereoselectivity and enantioselectivity of certain ylide reactions. mdpi.com
Furthermore, computational studies can provide insights into the electronic structure of the reactants and transition states, helping to elucidate the electronic influence of the triphenylsilyl group. Natural Bond Orbital (NBO) analysis, for instance, can quantify hyperconjugative interactions and steric repulsions, providing a more nuanced understanding of the factors governing reactivity and selectivity. While specific DFT studies on this compound are not widely reported in the general literature, the application of these methods to analogous systems demonstrates their potential to provide detailed mechanistic insights. researchgate.net
Comparative Analysis of Silyl Protecting Groups in Chiral α Silyloxy Aldehydes
Impact of Silyl (B83357) Group Variation on Reactivity Profiles
The choice of silyl protecting group for an α-hydroxy aldehyde like propanal has a profound impact on its reactivity, primarily governed by the steric bulk and electronic effects of the substituents on the silicon atom. The triphenylsilyl (TPS) group, with its three bulky phenyl rings, exerts a significant steric influence that can dramatically alter the course of a reaction compared to smaller alkyl-substituted silyl groups.
The electronic nature of the silyl group also plays a role. Aryl substituents, like the phenyl groups in TPS, are more electron-withdrawing than alkyl groups. This can influence the Lewis acidity of the silicon atom and the stability of adjacent carbocationic intermediates, thereby affecting reaction pathways and rates. organic-chemistry.org
In aldol (B89426) reactions, the size of the silyl group on the α-silyloxy aldehyde can influence the stereochemical outcome. niscpr.res.in While bulkier groups can enhance diastereoselectivity in some cases by creating a more defined steric environment, they can also hinder the reaction altogether if the nucleophile is also sterically demanding. niscpr.res.ingelest.com Studies on β-silyloxy aldehydes in Mukaiyama aldol reactions have shown that selectivities can be inversely related to the size of the silyl protecting group, with smaller groups like TMS and TBDMS affording better 1,3-anti selectivity in certain cases. harvard.eduorganic-chemistry.org This suggests a delicate balance between steric bulk and desired reactivity.
The "super silyl" groups, which are even larger than TPS, have been shown to direct aldol reactions to yield specific stereoisomers with high selectivity, highlighting the critical role of steric hindrance in controlling reaction pathways. niscpr.res.ingelest.com The triphenylsilyl group, being intermediate in size between the very bulky "super silyl" groups and the smaller alkylsilyl groups, offers a unique reactivity profile that can be exploited in synthesis.
| Silyl Group | Representative Structure | Key Features Influencing Reactivity |
| Trimethylsilyl (B98337) (TMS) | Si(CH₃)₃ | Smallest, least sterically hindering; most labile. |
| tert-Butyldimethylsilyl (TBDMS) | Si(CH₃)₂(C(CH₃)₃) | Good balance of stability and reactivity; widely used. |
| Triisopropylsilyl (TIPS) | Si(CH(CH₃)₂)₃ | Very bulky; provides high steric hindrance and stability. |
| Triphenylsilyl (TPS) | Si(C₆H₅)₃ | Bulky with electron-withdrawing phenyl groups; offers unique steric and electronic properties. |
Influence on Diastereoselectivity and Enantioselectivity in Key Transformations
The chiral center at the α-position of (2R)-2-[(silyloxy)]propanal, combined with the steric and electronic nature of the silyl protecting group, plays a crucial role in directing the stereochemical outcome of key chemical transformations. The ability to control diastereoselectivity and enantioselectivity is paramount in asymmetric synthesis.
In nucleophilic additions to the aldehyde carbonyl, the stereochemical course is often rationalized by the Felkin-Ahn model. This model predicts the preferred trajectory of the incoming nucleophile by considering the steric hindrance of the substituents on the adjacent chiral center. The large triphenylsilyl group in (2R)-2-[(Triphenylsilyl)oxy]propanal would be considered the most sterically demanding substituent, thus strongly influencing the facial selectivity of the carbonyl group. However, for some reactions, chelation control can override the Felkin-Ahn model, especially when Lewis acids are employed. wikipedia.orgthieme-connect.de The ability of the oxygen atom of the silyloxy group to coordinate with a metal center can lead to the formation of a rigid cyclic transition state, dictating a different stereochemical outcome. The bulky nature of the TPS group might disfavor such chelation compared to smaller silyl groups.
The diastereoselectivity of aldol reactions is highly dependent on the geometry of the enolate and the nature of the electrophile. nih.gov When an α-silyloxy aldehyde is the electrophile, the silyl group can exert significant stereocontrol. Research has shown that in some aldol reactions, extremely bulky silyl groups can lead to very high levels of syn-selectivity. niscpr.res.ingelest.com The triphenylsilyl group, with its considerable bulk, is expected to provide high levels of diastereoselectivity in such reactions. The precise diastereomeric ratio will, however, depend on the specific enolate and reaction conditions used.
For enantioselective processes, where a chiral catalyst or reagent is used to create a new stereocenter, the existing chirality of the α-silyloxy aldehyde and the nature of the silyl group can lead to matched or mismatched interactions. nih.gov A bulky silyl group like TPS can amplify the inherent facial bias of the chiral aldehyde, potentially leading to higher enantiomeric excess in a matched case, or lower in a mismatched case. The development of chiral auxiliaries and catalysts for asymmetric aldol reactions has provided powerful tools for controlling stereochemistry. rsc.org
| Transformation | Silyl Group | Expected Influence on Selectivity |
| Nucleophilic Addition | TMS | Lower facial bias due to smaller size. |
| TBDMS | Moderate facial bias. | |
| TIPS | High facial bias due to large steric bulk. | |
| TPS | Very high facial bias due to significant steric hindrance. | |
| Aldol Reaction | All | Diastereoselectivity is highly dependent on the reaction conditions and the enolate used. Bulkier silyl groups can lead to higher selectivity. niscpr.res.ingelest.comharvard.eduorganic-chemistry.org |
| Enantioselective Catalysis | All | The silyl group can have matched or mismatched interactions with the chiral catalyst, affecting the enantiomeric excess of the product. nih.gov |
Selective Deprotection Strategies and Orthogonal Protection Schemes
A critical aspect of using protecting groups is their selective removal at the desired stage of a synthetic sequence. The ability to deprotect one silyl ether in the presence of another, or in the presence of other protecting groups, is known as orthogonal protection. This strategy is essential for the synthesis of complex molecules with multiple hydroxyl groups.
Silyl ethers exhibit a wide range of stabilities towards acidic and basic conditions, as well as fluoride-based reagents. This differential stability is the basis for their selective deprotection. The stability of silyl ethers generally increases with the steric bulk of the substituents on the silicon atom. The relative stability towards acid-catalyzed hydrolysis follows the general trend: TMS < TES < TBDMS < TPS < TIPS. harvard.edu This trend allows for the selective cleavage of a less hindered silyl ether, such as TMS, in the presence of a more hindered one like TPS.
The triphenylsilyl group is significantly more stable to acidic conditions than TMS and TBDMS ethers. Conversely, fluoride-based deprotection reagents, such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF), are highly effective for cleaving most silyl ethers. However, the rate of cleavage is also influenced by steric hindrance, allowing for selective deprotection. For instance, a primary TMS ether can often be cleaved in the presence of a secondary or tertiary TBDMS or TPS ether. harvard.edu
Orthogonal protection schemes can be designed by pairing silyl ethers with protecting groups from different classes that are cleaved under distinct conditions. For example, a TPS ether (cleaved by fluoride or strong acid) can be used alongside a benzyl (B1604629) ether (cleaved by hydrogenolysis) and an acetate (B1210297) ester (cleaved by base). This orthogonality allows for the sequential deprotection of different hydroxyl groups within the same molecule. The development of novel silyl-based protecting groups, such as the 2-(triphenylsilyl)ethoxycarbonyl (Tpseoc) group, further expands the repertoire of orthogonal strategies available to synthetic chemists.
| Silyl Group | Common Deprotection Conditions | Relative Stability (Acidic) | Notes on Selectivity |
| Trimethylsilyl (TMS) | Mild acid (e.g., acetic acid in THF/water), K₂CO₃ in methanol | 1 (Least Stable) | Easily cleaved in the presence of other silyl ethers. niscpr.res.in |
| tert-Butyldimethylsilyl (TBDMS) | TBAF in THF, mild acid (e.g., CSA in methanol) | 10⁴-10⁵ | Can be selectively cleaved in the presence of TIPS and TPS under controlled conditions. organic-chemistry.org |
| Triisopropylsilyl (TIPS) | TBAF in THF (slower than TBDMS), strong acid | ~10⁷ | More stable than TBDMS and TPS to acid. |
| Triphenylsilyl (TPS) | TBAF in THF, strong acid | ~5 x 10⁵ | More stable to acid than TBDMS. Can be selectively retained while cleaving less hindered silyl ethers. harvard.edu |
Advanced Synthetic Applications and Future Research Trajectories
Utility as a Chiral Building Block in the Total Synthesis of Complex Natural Products and Bioactive Molecules
The core value of (2R)-2-[(Triphenylsilyl)oxy]propanal lies in its inherent chirality at the C2 position. This stereocenter can be transferred into a target molecule, avoiding the need for asymmetric synthesis steps, which can be less efficient. wikipedia.org The triphenylsilyl ether provides robust protection of the hydroxyl group, allowing for a wide range of chemical transformations to be performed on the aldehyde functionality without affecting the stereocenter.
The aldehyde group is a versatile functional handle for carbon-carbon bond formation. Potential applications in the synthesis of complex molecules could include:
Nucleophilic Additions: Reactions with organometallic reagents (e.g., Grignard, organolithium) or enolates can introduce new substituents with control over the newly formed stereocenter, influenced by the existing chirality.
Wittig and Related Olefinations: Conversion of the aldehyde to an alkene provides a scaffold for further functionalization, such as epoxidation or dihydroxylation.
Aldol (B89426) and Related Reactions: As an electrophile, it can react with ketone or ester enolates to form larger, more complex carbon skeletons with new stereocenters.
The bulky triphenylsilyl group can also play a crucial role in directing the stereochemical outcome of these reactions, offering a potential advantage over smaller protecting groups.
Development of Novel Catalytic Systems for Transformations of this compound
The development of novel catalytic systems is paramount for expanding the synthetic utility of any building block. For This compound , research could focus on several key areas:
Asymmetric Catalysis: While the starting material is chiral, catalytic methods can be employed to control the formation of new stereocenters with high diastereoselectivity. For instance, chiral Lewis acid catalysts could be used to activate the aldehyde towards nucleophilic attack. organic-chemistry.org
Organocatalysis: Catalysts such as diphenylprolinol silyl (B83357) ethers have been shown to be effective in the asymmetric α-functionalization of aldehydes. rsc.org Similar systems could be adapted for reactions of This compound .
Transition Metal Catalysis: Transition metal complexes, including those of manganese, are known to catalyze the hydrogenation of aldehydes. nih.gov Research into selective reductions or other transformations of This compound using such catalysts could be fruitful.
A hypothetical data table illustrating potential catalytic transformations is presented below.
| Catalyst Type | Reaction | Potential Product |
| Chiral Lewis Acid (e.g., Boron-based) | Allylation | Homoallylic alcohol with high diastereoselectivity |
| Organocatalyst (e.g., Proline derivative) | Mannich Reaction | β-amino aldehyde |
| Transition Metal (e.g., Rhodium complex) | Hydroformylation | 2,3-dihydroxybutanal derivative |
Exploration of Sequential Transformations and Cascade Reactions to Construct Intricate Scaffolds
The true power of a synthetic building block is often realized in its ability to participate in sequential or cascade reactions, where multiple bonds and rings are formed in a single operation. This approach significantly increases synthetic efficiency. This compound is a prime candidate for such strategies.
For instance, a reaction sequence could be envisioned where the aldehyde undergoes a catalytic addition, followed by an in-situ cyclization triggered by a specific reagent or change in reaction conditions. The triphenylsilyl group's influence on the conformation of intermediates could be key to controlling the stereochemical outcome of these complex transformations. The development of such cascade reactions would enable the rapid construction of complex heterocyclic or carbocyclic scaffolds, which are common motifs in natural products and pharmaceuticals.
Expanding the Substrate Scope for Broader Synthetic Utility and Accessibility
To maximize the impact of This compound , research into expanding its substrate scope is essential. This involves developing methodologies where the aldehyde can react efficiently with a wide variety of nucleophiles and other reaction partners.
Key areas of exploration would include:
Reactions with less reactive nucleophiles: Developing catalytic systems that enable reactions with stabilized carbanions or electron-rich aromatic compounds.
Compatibility with various functional groups: Demonstrating the tolerance of the developed methods to other functional groups within the reaction partners, which is crucial for the synthesis of complex molecules.
Synthesis of derivatives: The aldehyde can be transformed into other useful functional groups, such as an alkyne or an alkene, which would then serve as a starting point for a different set of synthetic transformations, including metathesis or click chemistry.
A summary of potential synthetic transformations to expand the utility of This compound is provided in the table below.
| Transformation | Reagent(s) | Resulting Functional Group | Potential Subsequent Reactions |
| Corey-Fuchs Reaction | CBr4, PPh3; n-BuLi | Terminal Alkyne | Sonogashira coupling, Click chemistry |
| Wittig Reaction | Ph3P=CH2 | Terminal Alkene | Metathesis, Hydroboration-oxidation |
| Reductive Amination | Amine, NaBH3CN | Amine | Amide coupling, N-alkylation |
Q & A
Q. How can (2R)-2-[(Triphenylsilyl)oxy]propanal be synthesized with high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis typically involves chiral catalysts or auxiliaries. For example, the silylation of propanal derivatives using triphenylsilyl chloride under controlled conditions (e.g., anhydrous solvents, inert atmosphere) can yield the desired stereoisomer. Reaction monitoring via TLC () and purification via silica-gel chromatography ( ) are critical. Chiral HPLC or polarimetry can confirm enantiopurity, with comparisons to literature values ( ). Key Steps :
Q. What purification techniques are optimal for isolating this compound?
- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) is preferred for removing unreacted triphenylsilyl chloride and byproducts. Recrystallization from ethanol/water mixtures may improve purity. Purity assessment via GC-MS or HPLC ( ) ensures >95% purity. For air-sensitive intermediates, use Schlenk-line techniques (). Key Considerations :
Q. How can the structure of this compound be characterized spectroscopically?
Q. How can stereochemical stability of this compound be analyzed under varying conditions?
- Methodological Answer : Conduct kinetic studies using variable-temperature NMR (VT-NMR) in DMSO-d₆ or CDCl₃ to detect epimerization. Monitor aldehyde proton splitting over 25–60°C. Compare activation energy (ΔG‡) calculations with DFT simulations ( ). For hydrolytic stability, incubate in buffered solutions (pH 3–10) and track degradation via LC-MS ( ). Key Insights :
Q. What computational methods predict the physicochemical properties of this compound?
Q. How to resolve discrepancies in NMR data caused by dynamic effects in this compound?
- Methodological Answer : Use 2D NMR (COSY, NOESY) to distinguish overlapping signals from rotamers or tautomers. For example, NOE correlations between the aldehyde proton and adjacent CH₃ group confirm spatial proximity. Deuterium exchange experiments (D₂O shake) identify exchangeable protons. Compare with static DFT-optimized structures ( ). Case Study :
Methodological Design and Data Analysis
Q. How to design experiments to study the reactivity of this compound in asymmetric aldol reactions?
Q. What strategies mitigate side reactions during silyl deprotection of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
